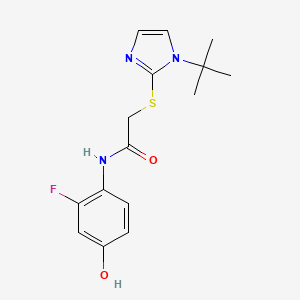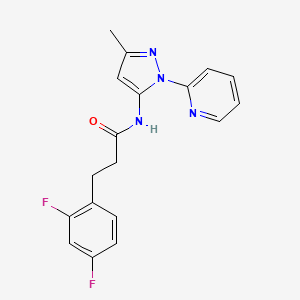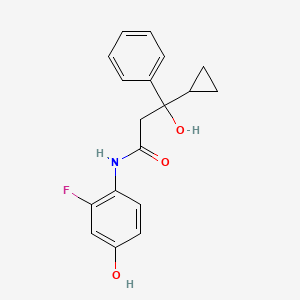
2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide in lab experiments is its specificity towards specific enzymes and signaling pathways. This allows for targeted inhibition of specific pathways involved in inflammatory and cancerous processes. However, one of the limitations is the lack of understanding of the compound's pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
将来の方向性
For the study of 2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide include further investigation of its pharmacokinetics and pharmacodynamics in vivo, as well as its potential use in combination therapy for the treatment of inflammatory and cancerous diseases. Additionally, the development of more efficient synthesis methods may allow for larger-scale production of this compound for further research and potential therapeutic applications.
合成法
The synthesis of 2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide has been achieved using various methods. One of the methods involves the reaction of 2-fluoro-4-hydroxybenzoic acid with tert-butyl imidazole-2-thiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with acetic anhydride to yield this compound.
科学的研究の応用
2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-15(2,3)19-7-6-17-14(19)22-9-13(21)18-12-5-4-10(20)8-11(12)16/h4-8,20H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVUYZUEBMKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1SCC(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Fluoro-6-hydroxyphenyl)-[4-(4-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7662630.png)
![N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B7662634.png)
![N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7662649.png)

![[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone](/img/structure/B7662662.png)
![Ethyl 3-[(5-chloropyridin-2-yl)methyl]-2-oxo-1,3-thiazole-4-carboxylate](/img/structure/B7662668.png)

![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B7662694.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[(3-methoxy-5-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B7662700.png)
![1-(6-methylpyridin-2-yl)-3-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]urea](/img/structure/B7662721.png)
![[4-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-(1-hydroxycyclobutyl)methanone](/img/structure/B7662729.png)
![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)

![N-[(4-chloro-2-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7662748.png)
